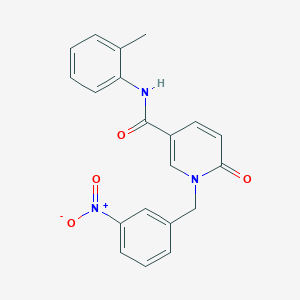
1-(3-硝基苯甲基)-6-氧代-N-(邻甲苯基)-1,6-二氢吡啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(3-nitrobenzyl)-6-oxo-N-(o-tolyl)-1,6-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups including a nitro group (-NO2), a benzyl group (C6H5CH2-), an oxo group (=O), and a carboxamide group (-CONH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the nitro group could be introduced through a nitration reaction, while the carboxamide group could be formed through a reaction with an amine and a carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, benzyl, oxo, and carboxamide groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the nitro group could participate in reduction reactions, while the carboxamide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .科学研究应用
Neuraminidase Inhibition
The compound has been explored for its potential as a neuraminidase (NA) inhibitor. Neuraminidase is a key enzyme involved in the life cycle of influenza viruses. Researchers have designed derivatives of this compound to target the NA enzyme active site and an additional binding pocket known as the 150-cavity. These derivatives exhibit substantial inhibitory activity against NA, providing valuable insights for further structural optimization .
Antiproliferative Effects in Breast Cancer Cells
An indole derivative closely related to our compound, N-(2-hydroxy-5-nitrophenyl(4′-methylphenyl)methyl) indoline, has demonstrated antiproliferative and apoptotic effects in breast cancer cells. While not identical, the structural similarities suggest that our compound may also exhibit similar properties .
Electron-Donor Characteristics
The starburst π-conjugated molecule 4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine (m-MTDATA), based on triphenylamine (TPA) building blocks, shares some structural features with our compound. m-MTDATA is widely used in optoelectronic devices due to its good electron-donor characteristics. Although not directly studied, our compound’s structural motifs may contribute to similar properties .
Benzylic Position Reactivity
Given the presence of the benzene ring, our compound may exhibit reactivity at the benzylic position. Resonance stabilization of the benzylic carbocation could lead to substitution reactions at this position .
Drug-Like Properties
In silico ADME (absorption, distribution, metabolism, and excretion) evaluations of derivatives related to our compound indicate drug-like characteristics. These derivatives show higher oral absorption rates and greater cell permeability than the parent compound, oseltamivir carboxylate (OC) .
Electronic Structure Modifications
While not directly studied, the compound’s electronic structure may undergo modifications due to its unique substituents. Understanding these modifications could provide insights into its behavior in various contexts .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-(2-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-14-5-2-3-8-18(14)21-20(25)16-9-10-19(24)22(13-16)12-15-6-4-7-17(11-15)23(26)27/h2-11,13H,12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSUOUOTNKYMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


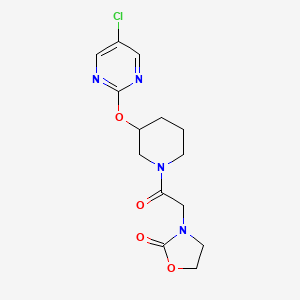
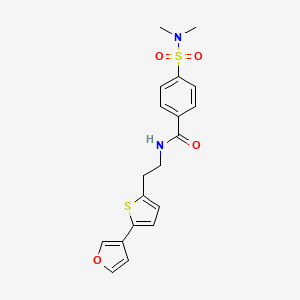
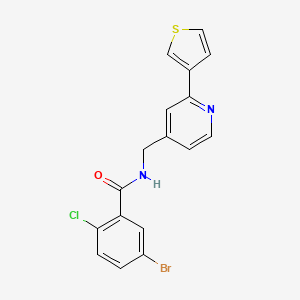
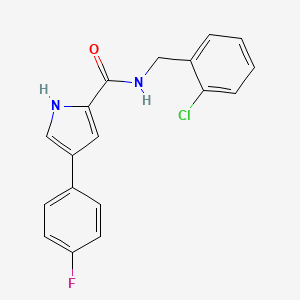
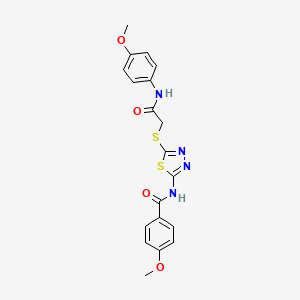
![2-chloro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2486125.png)
![4-chloro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2486128.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2486131.png)
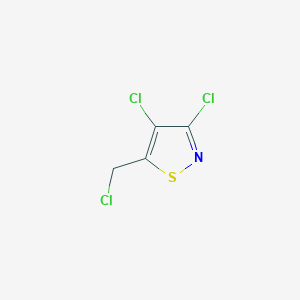
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2486133.png)
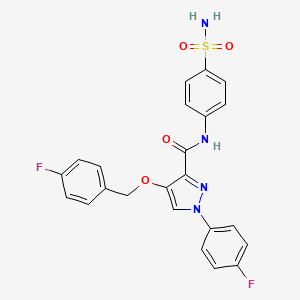
![1-(7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2486136.png)
![1-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2486137.png)